Ramiprilat is the active metabolite of the prodrug ramipril. [, ] It is classified as a nonsulfhydryl-containing ACE inhibitor, distinguishing it from other ACE inhibitors like captopril and zofenoprilat. [] Ramiprilat plays a crucial role in scientific research, particularly in cardiovascular studies, due to its potent ACE inhibitory activity. [, , ] Studies utilizing ramiprilat contribute to understanding ACE's role in various physiological and pathological processes. [, , , , ]
Ramiprilat exerts its primary action by binding to and inhibiting ACE, thereby preventing the conversion of angiotensin I to angiotensin II. [, , ] This inhibition leads to a decrease in angiotensin II levels, which contributes to its blood pressure-lowering effects. [] Additionally, ramiprilat prevents the breakdown of bradykinin, a vasodilator, resulting in increased bradykinin levels. [, , ]
Research suggests ramiprilat's influence extends beyond simple ACE inhibition. Studies indicate it may interfere with the sequestration of the bradykinin B2 receptor within the plasma membrane of native endothelial cells, further enhancing the vascular response to bradykinin. [] This suggests ramiprilat might directly influence bradykinin signaling pathways, adding complexity to its mechanism of action.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: